Technical Whitepaper: Profiling N-Cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9)
Technical Whitepaper: Profiling N-Cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9)
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.
Synthesis Methodologies, Physicochemical Properties, and Application Workflows
Executive Summary
N-Cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9) is a structurally compact α-hydroxy amide. Characterized by its lipophilic cyclohexyl ring and hydrophilic glycolamide moiety, it serves as a highly versatile building block in organic synthesis, a target for fragment-based drug discovery (FBDD), and a benign degradation product in environmental inactivation protocols. This guide provides a rigorous, causality-driven analysis of its properties, synthetic pathways, and laboratory applications.
Physicochemical Profiling and Safety Data
As an application scientist, establishing the baseline physicochemical properties is the first step in assay design and synthetic planning. N-cyclohexyl-2-hydroxyacetamide is a stable, polar molecule that exhibits excellent solubility in methanolic and aqueous buffer systems[1].
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Causality / Relevance |
| Molecular Weight | 157.21 g/mol | Low MW makes it an ideal candidate for fragment-based screening libraries. |
| XLogP3 | 0.7 | Balanced amphiphilicity ensures solubility in both polar assay buffers and organic reaction systems. |
| Topological Polar Surface Area | 49.3 Ų | Favorable for hydrogen bonding; critical for mapping enzyme active site interactions. |
| Exact Mass | 157.1103 Da | Primary identifier for LC-MS validation and in-process control workflows. |
Table 2: GHS Hazard Classification & Mitigation
| Hazard Class | Category | H-Statement | Laboratory Mitigation Strategy |
| Skin Irritation | 2 | H315 | Mandate nitrile gloves and standard PPE during handling. |
| Eye Irritation | 2A | H319 | Require safety goggles; process powders in a certified fume hood. |
| STOT SE | 3 | H335 | Avoid inhalation of dust/aerosols; ensure adequate laboratory ventilation. |
Data sourced from PubChem and the European Chemicals Agency (ECHA)[1][2].
Mechanistic Synthesis Pathways
Pathway A: Post-Passerini Condensation Transformation
The synthesis of α-hydroxy amides traditionally suffers from harsh conditions or poor atom economy. A highly selective, field-proven method utilizes a post-Passerini condensation transformation[3]. This multicomponent reaction (MCR) couples an aldehyde, cyclohexyl isocyanide, and acetic acid to form an α-acetoxy amide intermediate, which is subsequently solvolyzed[4].
Mechanistic Rationale: The choice of potassium carbonate (K₂CO₃) in methanol for the solvolysis step is highly deliberate. Strong aqueous bases risk cleaving the newly formed amide bond. K₂CO₃ in methanol provides a mild, transesterification-like environment that selectively removes the acetyl group, yielding the target α-hydroxy amide with high fidelity[3].
Fig 1: Post-Passerini condensation workflow for α-hydroxy amide synthesis.
Table 3: Solvolysis Optimization Parameters
| Base | Solvent | Yield | Mechanistic Causality |
| K₂CO₃ | MeOH | >80% | Optimal mild basicity; MeOH acts as an efficient acyl acceptor. |
| NaHCO₃ | MeOH | Moderate | Insufficient basicity to drive complete deacetylation in a timely manner. |
| Various | H₂O | Poor | Poor solubility of the lipophilic intermediate prevents efficient reaction. |
Data adapted from Shiri et al.[4].
Pathway B: Chemical Inactivation via Base Hydrolysis
In environmental and safety applications, N-cyclohexyl-2-hydroxyacetamide is generated as the end-product of the chemical inactivation of 2-Chloro-N-cyclohexylacetamide, a toxic α-chloroacetamide[5].
Mechanistic Rationale: The α-carbon of the chloroacetamide is highly electrophilic. Under aqueous basic conditions (2M NaOH), the hydroxide ion acts as a nucleophile, displacing the chloride ion via an Sₙ2 mechanism. This converts a hazardous alkylating agent into a benign glycolate derivative[6].
Fig 2: Chemical inactivation of toxic chloroacetamides via SN2 base hydrolysis.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to verify causality at each step.
Protocol 1: Synthesis via Post-Passerini Transformation
Objective: Synthesize N-cyclohexyl-2-hydroxyacetamide with >95% purity.
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Condensation: In a round-bottom flask, combine formaldehyde (1.0 equiv), cyclohexyl isocyanide (1.0 equiv), and acetic acid (1.2 equiv) in methanol to achieve a 0.5 M concentration.
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Reflux: Stir the mixture under reflux for 24 hours.
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IPC 1 (Validation): Analyze an aliquot via TLC (Hexane:EtOAc 7:3). Acceptance Criterion: Complete consumption of the isocyanide starting material.
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Solvolysis: Cool the reaction to room temperature. Add K₂CO₃ (2.0 equiv) directly to the methanolic solution.
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Deacetylation: Stir the mixture for 8 hours at room temperature[4].
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IPC 2 (Validation): Analyze via LC-MS. Acceptance Criterion: Disappearance of the intermediate mass and appearance of the product mass ([M+H]⁺ 158.1).
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Purification: Evaporate the solvent under reduced pressure. Purify the residue via silica gel chromatography to isolate the pure product[4].
Protocol 2: Chemical Inactivation of Chloroacetamides
Objective: Hydrolyze toxic 2-Chloro-N-cyclohexylacetamide waste into a safe disposal format[5].
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Preparation: Transfer the waste solution containing the chloroacetamide to a dedicated reactor equipped with a magnetic stir bar.
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Hydrolysis: Slowly add 2M NaOH (aqueous) until the pH exceeds 12.
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Agitation: Stir vigorously at room temperature for 4 hours.
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IPC (Validation): Monitor the reaction via HPLC. Acceptance Criterion: No detectable 2-Chloro-N-cyclohexylacetamide remains in the chromatogram.
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Neutralization: Neutralize the resulting N-cyclohexyl-2-hydroxyacetamide and sodium chloride solution to pH 7 using dilute HCl before proceeding with standard aqueous waste disposal[5].
Applications in Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and favorable hydrogen-bonding profile, N-cyclohexyl-2-hydroxyacetamide serves as an excellent candidate for crystallographic fragment screening. In recent studies identifying novel substrates for FAD-dependent oxidoreductases (e.g., CtFDO from Chaetomium thermophilum), small molecule libraries containing similar low-MW amides were screened to map enzyme active sites[7].
Causality in Screening: The compound's terminal hydroxyl group acts as a versatile hydrogen bond donor/acceptor, while the cyclohexyl ring provides a hydrophobic anchor. This dual nature allows researchers to probe the spatial constraints and binding affinities of uncharacterized enzymatic pockets, driving the rational design of larger, more potent inhibitors[7].
References
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[1] PubChem. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993. National Institutes of Health (NIH). Available at:[Link]
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[2] European Chemicals Agency (ECHA). N-cyclohexyl-2-hydroxyacetamide - ECHA CHEM. Available at:[Link]
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[3][4] Shiri, M. et al. (2020). Highly Selective Synthesis of α-Hydroxy, α-Oxy, and α-Oxo Amides by a Post-Passerini Condensation Transformation. Zenodo / Synthesis 2020, 52. Available at:[Link]
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[7] IUCr Journals. Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. Acta Crystallographica Section D. Available at:[Link]
Sources
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- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. zenodo.org [zenodo.org]
- 4. zenodo.org [zenodo.org]
- 5. 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | Benchchem [benchchem.com]
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- 7. journals.iucr.org [journals.iucr.org]
